molecular formula C19H30N2O3S2 B4864578 N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4864578
M. Wt: 398.6 g/mol
InChI Key: MXXXDOGKPHRKFI-UHFFFAOYSA-N
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Description

N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with a molecular formula of C19H30N2O3S2 This compound is characterized by the presence of a cyclohexylsulfanyl group, a dimethylphenyl group, and a methylsulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the cyclohexylsulfanyl intermediate: This step involves the reaction of cyclohexylthiol with an appropriate alkylating agent to form the cyclohexylsulfanyl group.

    Attachment of the dimethylphenyl group:

    Formation of the glycinamide backbone: The final step involves the formation of the glycinamide backbone by reacting the intermediate with glycine or a glycine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This may include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of biological processes and interactions due to its unique chemical properties.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes and signaling pathways. The exact mechanism of action may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
  • N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

Uniqueness

N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of the 3,4-dimethylphenyl group, which may impart specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for scientific research.

Properties

IUPAC Name

N-(2-cyclohexylsulfanylethyl)-2-(3,4-dimethyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3S2/c1-15-9-10-17(13-16(15)2)21(26(3,23)24)14-19(22)20-11-12-25-18-7-5-4-6-8-18/h9-10,13,18H,4-8,11-12,14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXXDOGKPHRKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NCCSC2CCCCC2)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

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